molecular formula C9H20Cl2N2O2 B2679662 3-(3-Amino-5-methylpiperidin-1-yl)propanoic acid;dihydrochloride CAS No. 2629254-85-7

3-(3-Amino-5-methylpiperidin-1-yl)propanoic acid;dihydrochloride

Cat. No. B2679662
CAS RN: 2629254-85-7
M. Wt: 259.17
InChI Key: ZXFGNUSCGBXKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Amino-5-methylpiperidin-1-yl)propanoic acid;dihydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c1-6-2-7 (5-11-4-6)3-8 (10)9 (12)13;;/h2,4-5,8H,3,10H2,1H3, (H,12,13);2*1H . This indicates the presence of a piperidine ring, an amino group, and a propanoic acid group in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 222.71 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Fluorescent Derivatisation in Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, a compound related to 3-(3-Amino-5-methylpiperidin-1-yl)propanoic acid, has been utilized in the fluorescent derivatization of amino acids. This process involves the coupling of the compound to amino acids, resulting in strongly fluorescent derivatives. These derivatives exhibit maximum emission around 415 nm and, when condensed with certain reagents, produce blue benzo[a]phenoxazinium conjugates with strong fluorescence in ethanol and water at physiological pH. This characteristic makes them preferable for use in biological assays (Frade et al., 2007).

Development of αvβ3 Antagonists for Osteoporosis Treatment

Research has identified compounds structurally related to 3-(3-Amino-5-methylpiperidin-1-yl)propanoic acid as potent and selective antagonists of the αvβ3 receptor. These compounds have shown excellent in vitro profiles and significant unbound fractions in human plasma, with good pharmacokinetics in various animal models. Based on their efficacy in an in vivo model of bone turnover, they have been selected for clinical development for the treatment of osteoporosis (Coleman et al., 2004).

Antibacterial Properties

Compounds containing the 3-amino-1-pyrrolidinyl group, which is structurally related to 3-(3-Amino-5-methylpiperidin-1-yl)propanoic acid, have been synthesized and found to exhibit significant antibacterial activity. These compounds, including certain naphthyridine-3-carboxylic acids and their analogues, were more active than some standard antibiotics, suggesting their potential as new antibacterial agents (Egawa et al., 1984).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(3-amino-5-methylpiperidin-1-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-7-4-8(10)6-11(5-7)3-2-9(12)13;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGNUSCGBXKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-5-methylpiperidin-1-yl)propanoic acid;dihydrochloride

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